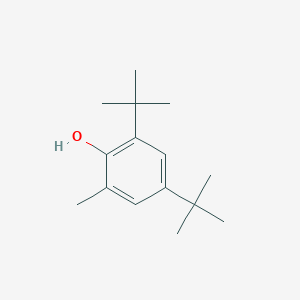
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
Overview
Description
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-, also known as 2,4-Di-tert-butylphenol or 2,4-DTBP, is a common toxic secondary metabolite produced by various groups of organisms . It has a molecular weight of 278.5050 .
Synthesis Analysis
The compound has been found in the ethyl acetate extract of Bacillus licheniformis, a novel marine bacterium isolated from marine actinomycetes . The extract was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .Molecular Structure Analysis
The molecular structure of Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In silico docking studies showed that phenol, 2,4-bis (1,1-dimethylethyl)—effectively attaches with the active site of mitochondrial F 1 F 0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.5050 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
1. Antifungal Activity in Agriculture
- Summary of Application: This compound is produced by the plant growth-promoting actinobacterium Kutzneria sp. strain TSII, which is isolated from mangrove sediment soil . It has been found to have antifungal activities against Pithomyces atro-olivaceous, a leaf spot-associated pathogen in groundnut plants .
- Methods of Application: The ethyl acetate extract of Kutzneria sp. strain TSII was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .
- Results or Outcomes: The ethyl acetate extract of Kutzneria sp strain TSII was found to be a potent inhibitor of fungal mycelial growth in the potato dextrose agar (PDA) plates . In silico docking studies showed that phenol, 2,4-bis (1,1-dimethylethyl)—effectively attaches with the active site of mitochondrial F 1 F 0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .
2. Antibacterial Activity in Aquaculture
- Summary of Application: This compound is present in Bacillus licheniformis and has been found to have potent antibacterial activity against Aeromonas hydrophila and Vibrio parahemolyticus, pathogens associated with diseases in freshwater and marine fishes respectively .
- Methods of Application: Seven novel compounds were extracted from the ethyl acetate extract of Bacillus licheniformis, a novel marine bacterium isolated from marine actinomycetes. The compounds were identified using Gas Chromatography-Mass Spectroscopy (GC–MS) .
- Results or Outcomes: Molecular docking result revealed the best binding efficacy of Phenol,2,4-Bis (1,1-Dimethylethyl) against 3L6E and 3RYL with − 4.24 kcal/mol and − 4.82 kcal/mol, respectively . The in vitro toxicity analysis of this potent bioactive compound against Artemia salina was carried out, revealing the non-toxic nature of B. licheniformis ethyl acetate extract .
3. Antioxidant and UV Stabilizer
- Summary of Application: This compound is a precursor to many complex compounds and is widely used as antioxidants, light protection agents or UV stabilizers .
- Methods of Application: It is used in the synthesis of other chemical intermediates .
- Results or Outcomes: The use of this compound enhances the stability of the products against oxidation and UV radiation .
4. Chain Extender and Processing Stabilizer
- Summary of Application: It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials .
- Methods of Application: It is used in the production of various polymeric materials, including polylactic acid (PLA), polyolefins, etc .
- Results or Outcomes: The use of this compound results in more stable polymeric materials .
5. Inhibition of Quorum Sensing Mediated Biofilm Formation
- Summary of Application: This compound of marine bacterial origin inhibits quorum sensing mediated biofilm formation in the uropathogen Serratia marcescens .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The use of this compound inhibits the formation of biofilms, which are often associated with persistent and hard-to-treat infections .
6. Inhibition of Biofilm Formation
- Summary of Application: This compound of marine bacterial origin inhibits quorum sensing mediated biofilm formation in the uropathogen Serratia marcescens .
- Methods of Application: The details of the methods of application are not provided in the source .
- Results or Outcomes: The use of this compound inhibits the formation of biofilms, which are often associated with persistent and hard-to-treat infections .
Safety And Hazards
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
2,4-ditert-butyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060667 | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
CAS RN |
616-55-7 | |
| Record name | 2,4-Di-tert-butyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



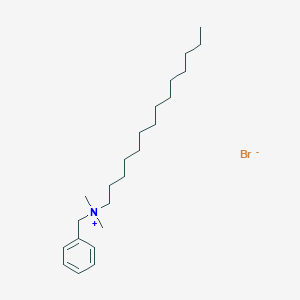
![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
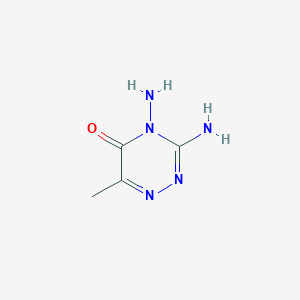
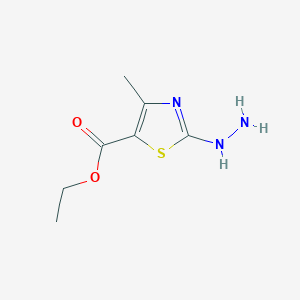
![4-[(Dimethylamino)methyl]benzonitrile](/img/structure/B188967.png)
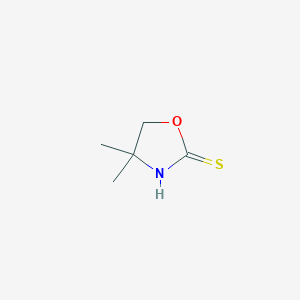
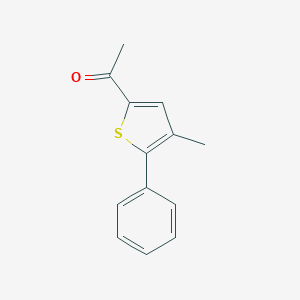

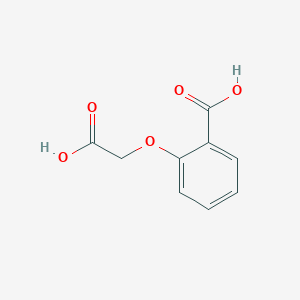
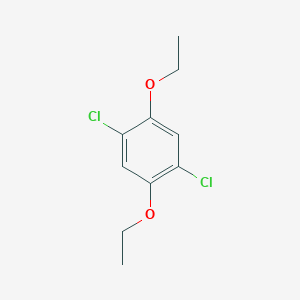
![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
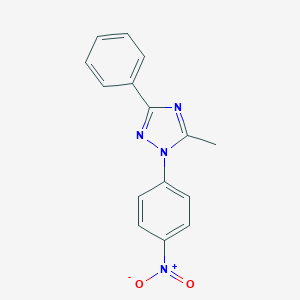
![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)